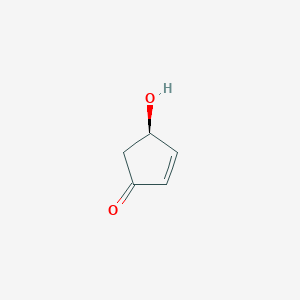
氰基-羟基亚氨基-乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 . It is used extensively in scientific research for its unique properties.
Synthesis Analysis
Methyl 2-Cyano-2-oximinoacetate, which is a cyano-oxime derivative used as a fungicide, is synthesized using Cyano-hydroxyimino-acetic acid methyl ester as an intermediate . The synthesis process involves various methods such as Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide .Molecular Structure Analysis
The molecular structure of Cyano-hydroxyimino-acetic acid methyl ester is represented by the formula C4H4N2O3 . The compound has a molecular weight of 128.09 .Chemical Reactions Analysis
Cyano-hydroxyimino-acetic acid methyl ester is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical and Chemical Properties Analysis
Cyano-hydroxyimino-acetic acid methyl ester is a chemical compound with the molecular formula C4H4N2O3 and a molecular weight of 128.09 .科学研究应用
硫化和配体形成以进行金属络合
氰基-羟基亚氨基-乙酸甲酯通过硫化作用作为含硫衍生物的合成前体,特别是 2-氰基-2-(羟基亚氨基)二硫代乙酸。该衍生物是与过渡金属离子络合的新型配体,为金属配位配合物的开发提供了一条途径。已经建立了合成和硫化反应的最佳条件,展示了该化合物在无机化学中的多功能性以及在催化或材料科学中的潜在应用 (Hung 等人,2017 年)。
酰化方法和肽合成
该化合物被称为 Oxyma(2-氰基-2-(羟基亚氨基)乙酸乙酯),在酰化化学中用于肽、酰胺和酯键的形成。基于 Oxyma 的试剂优于传统的偶联剂,展示了在肽合成中产率和纯度方面的改进结果。这对制药行业和生物化学研究具有重要意义,因为精确而有效的键形成至关重要 (Subirós‐Funosas 等人,2014 年)。
α-酮酰胺衍生物的增强合成
OxymaPure 是氰基-羟基亚氨基-乙酸甲酯的另一种衍生物,当与碳二亚胺 (DIC) 结合使用时,已证明在 α-酮酰胺衍生物的合成中具有优越性。使用 OxymaPure/DIC 作为偶联试剂可获得高产率和目标化合物的纯度,表明其在合成潜在生物活性分子中的宝贵作用 (El‐Faham 等人,2013 年)。
与过渡金属的配位化学
对 2-氰基-2-(羟基亚氨基)乙酸的研究表明,它在广泛的 pH 范围内可有效作为 Cu^2+ 和 Ni^2+ 离子的配体。二聚配合物的形成,特别是与 Cu^2+ 离子,突出了该化合物在配位化学和金属有机骨架或催化系统设计中的潜力 (Sliva 等人,1998 年)。
有机合成中的选择性酯化
Oxyma 及其衍生物已被证明对在水中伯醇的选择性酯化有显着影响,从而改善了酯的合成。该方法通过提供一种结合效率和反应后易于去除催化剂或试剂的途径,促进了酯化过程,从而简化了有机化学中的合成方案 (Wang 等人,2012 年)。
安全和危害
While specific safety and hazard information for Cyano-hydroxyimino-acetic acid methyl ester is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment/face protection, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
未来方向
作用机制
Target of Action
It’s known that similar compounds are used extensively in the formation of biologically active compounds .
Mode of Action
It’s known that the 2-cyano-2-(hydroxyimino)acetate displays a remarkable capacity to suppress racemization and shows impressive coupling efficiency in both automated and manual synthesis . This suggests that it may interact with its targets to prevent the conversion of one enantiomer into another, thus preserving the stereochemical integrity of the molecule .
Biochemical Pathways
It’s known that cyanoacetamide derivatives, which are structurally similar to this compound, are important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .
Pharmacokinetics
It’s known that the compound is a solid and should be stored at room temperature .
Result of Action
It’s known that similar compounds have been used in the synthesis of various organic heterocycles , suggesting that this compound may also contribute to the formation of complex organic structures.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
生化分析
Biochemical Properties
Cyano-hydroxyimino-acetic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with enzymes involved in ester hydrolysis, where the compound can be hydrolyzed to produce cyanoacetic acid and methanol . This reaction is catalyzed by esterases, which are enzymes that hydrolyze ester bonds. Additionally, cyano-hydroxyimino-acetic acid methyl ester can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated nitriles . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
Cyano-hydroxyimino-acetic acid methyl ester has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes and proteins. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, cyano-hydroxyimino-acetic acid methyl ester has been observed to induce apoptosis, or programmed cell death, in certain cell types . This effect is particularly relevant in cancer research, where inducing apoptosis in cancer cells is a key therapeutic strategy.
Molecular Mechanism
The molecular mechanism of cyano-hydroxyimino-acetic acid methyl ester involves several key interactions at the molecular level. The compound can bind to the active site of enzymes, such as esterases, through hydrogen bonding and hydrophobic interactions . This binding can either inhibit or activate the enzyme, depending on the specific context. Additionally, cyano-hydroxyimino-acetic acid methyl ester can undergo nucleophilic attack by water molecules, leading to its hydrolysis . This reaction is facilitated by the presence of a catalytic residue in the enzyme’s active site, which stabilizes the transition state and lowers the activation energy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyano-hydroxyimino-acetic acid methyl ester can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture . This degradation can lead to the formation of byproducts that may have different biochemical properties. Long-term studies have shown that cyano-hydroxyimino-acetic acid methyl ester can have sustained effects on cellular function, particularly in in vitro studies where the compound is continuously present . These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of cyano-hydroxyimino-acetic acid methyl ester can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At high doses, cyano-hydroxyimino-acetic acid methyl ester can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound and its byproducts in these organs. Additionally, high doses of cyano-hydroxyimino-acetic acid methyl ester can lead to systemic toxicity, affecting multiple organ systems .
Metabolic Pathways
Cyano-hydroxyimino-acetic acid methyl ester is involved in several metabolic pathways, including those related to ester hydrolysis and nitrile metabolism . The compound can be hydrolyzed by esterases to produce cyanoacetic acid and methanol, which can then enter various metabolic pathways . Cyanoacetic acid, for example, can be further metabolized to produce acetic acid and ammonia . Additionally, cyano-hydroxyimino-acetic acid methyl ester can participate in condensation reactions, such as the Knoevenagel condensation, which can lead to the formation of α,β-unsaturated nitriles . These reactions highlight the compound’s versatility in metabolic processes.
Transport and Distribution
The transport and distribution of cyano-hydroxyimino-acetic acid methyl ester within cells and tissues are facilitated by various transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, cyano-hydroxyimino-acetic acid methyl ester can bind to specific proteins, which can affect its localization and accumulation . For example, the compound can bind to albumin in the bloodstream, which can facilitate its transport to various tissues . Additionally, cyano-hydroxyimino-acetic acid methyl ester can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria .
Subcellular Localization
The subcellular localization of cyano-hydroxyimino-acetic acid methyl ester can influence its activity and function. The compound can be targeted to specific compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For example, cyano-hydroxyimino-acetic acid methyl ester can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and DNA repair processes . These localization mechanisms highlight the importance of subcellular targeting in the compound’s biochemical activity.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyano-hydroxyimino-acetic acid methyl ester involves the reaction of cyanoacetic acid with hydroxylamine hydrochloride to form cyano-hydroxyimino-acetic acid, which is then esterified with methanol to yield the final product.", "Starting Materials": [ "Cyanoacetic acid", "Hydroxylamine hydrochloride", "Methanol" ], "Reaction": [ "Step 1: Dissolve cyanoacetic acid in water and add hydroxylamine hydrochloride. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and adjust the pH to neutral using sodium hydroxide solution.", "Step 3: Extract the cyano-hydroxyimino-acetic acid with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Add methanol and a catalytic amount of sulfuric acid to the dried cyano-hydroxyimino-acetic acid and reflux for several hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by recrystallization from ethanol." ] } | |
CAS 编号 |
61295-92-9 |
分子式 |
C4H4N2O3 |
分子量 |
128.09 g/mol |
IUPAC 名称 |
methyl (2Z)-2-cyano-2-hydroxyiminoacetate |
InChI |
InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3- |
InChI 键 |
ZTUBRMAHOKWHCL-UTCJRWHESA-N |
手性 SMILES |
COC(=O)/C(=N\O)/C#N |
SMILES |
COC(=O)C(=NO)C#N |
规范 SMILES |
COC(=O)C(=NO)C#N |
| 61295-92-9 | |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)




![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

